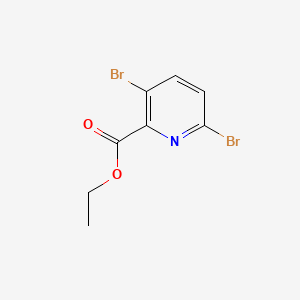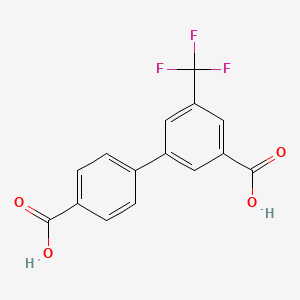
3-(4-Carboxyphenyl)-5-trifluoromethylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Photodynamic Therapy and Cell Imaging
- Application Summary: New derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized. These derivatives were examined for their ground and excited state nature using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Methods of Application: The derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy. The singlet oxygen quantum yield of each synthesized derivative of porphyrin was estimated for their further efficacy as potential photosensitizers in biological studies .
- Results or Outcomes: The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agents in cancer treatment .
2. Sensing Applications
- Application Summary: Porphyrins and porphyrin derivatives have been intensively explored for a number of applications such as sensing, catalysis, adsorption, and photocatalysis due to their outstanding photophysical properties .
- Methods of Application: To reduce self-quenching susceptibility, researchers have developed porphyrin metal-organic frameworks (MOFs). Porphyrin molecules can be integrated into MOFs or employed as organic linkers in the production of MOFs .
- Results or Outcomes: Porphyrin-based MOFs combine the distinguishing qualities of porphyrins (e.g., fluorescent nature) and MOFs (e.g., high surface area, high porosity) to enable sensing applications with higher sensitivity, specificity, and extended target range .
3. Porphyrin-Biomacromolecule Conjugates
- Application Summary: Porphyrin-biomacromolecule conjugates have potential applications in materials and especially in light-responsive biomedicine that targets cancer tissue selectively .
- Methods of Application: Covalent conjugation techniques are used to tether porphyrinoid units to various biomacromolecules . These conjugates have been explored for programmed nanostructure self-assembly and artificial light-harvesting applications .
- Results or Outcomes: While the ON-porphyrin conjugates have largely been explored for programmed nanostructure self-assembly and artificial light-harvesting applications, there are some reports of ON-porphyrin systems targeting clinically translational applications (e.g., antimicrobial biomaterials and site-specific nucleic acid cleavage) .
4. Metal Organic Frameworks (MOFs)
- Application Summary: Metal organic frameworks (MOFs) contain unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
- Methods of Application: These frameworks are assembled through the interconnection of organic linkers with metal nodes .
- Results or Outcomes: The engineering of an MOF for biomedical applications requires versatile characteristics .
5. Adsorption and Separation of CO2 and Light Hydrocarbons
- Application Summary: Two highly porous metal–organic framework isomers were synthesized using different solvents and acid species to adjust the topologies of these MOFs. These frameworks were constructed by the interconnection of organic linkers with metal nodes .
- Methods of Application: The MOFs were synthesized using different solvents and acid species to adjust the topologies .
- Results or Outcomes: Both activated MOFs exhibited permanent porosity with high BET areas and possessed narrow pore size distributions . Moreover, the adsorption behaviors of the two activated MOFs for CO2 and light hydrocarbons at low pressure were evaluated and favorable selectivity was proven for C3H8/C3H6 over CH4 .
6. Photodynamic Therapy and Cell Imaging
- Application Summary: New derivatives of tetrakis(4-carboxyphenyl) porphyrin were designed, synthesized, and characterized. These derivatives were examined for their ground and excited state nature using UV-Vis. absorption and fluorescence spectroscopy, fluorescence quantum yield, and fluorescence lifetime studies .
- Methods of Application: The derivatives were synthesized and characterized by IR, proton NMR, and mass spectroscopy. The singlet oxygen quantum yield of each synthesized derivative of porphyrin was estimated for their further efficacy as potential photosensitizers in biological studies .
- Results or Outcomes: The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agents in cancer treatment .
Eigenschaften
IUPAC Name |
3-(4-carboxyphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O4/c16-15(17,18)12-6-10(5-11(7-12)14(21)22)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSACUTOXWGVAFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20689932 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
CAS RN |
1261975-94-3 |
Source


|
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20689932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

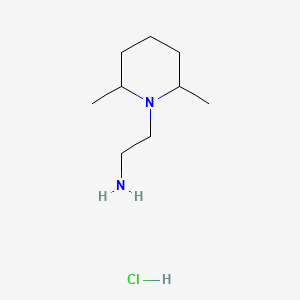
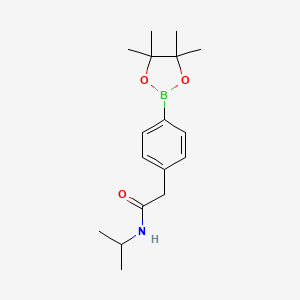
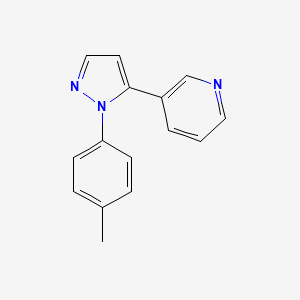
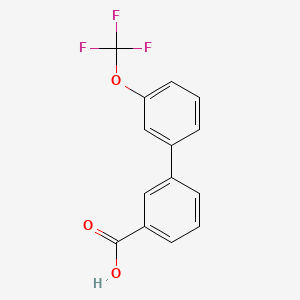
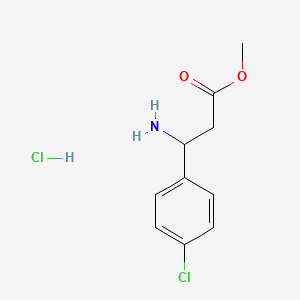
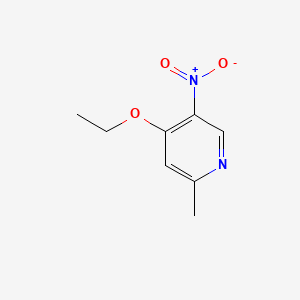
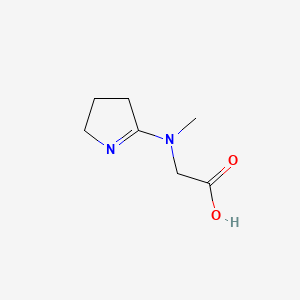
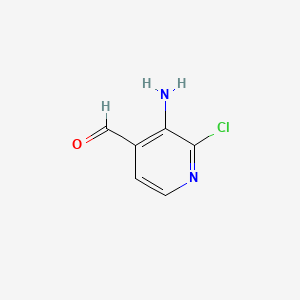
![8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B596863.png)
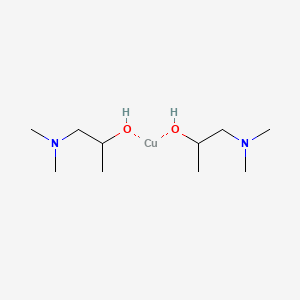
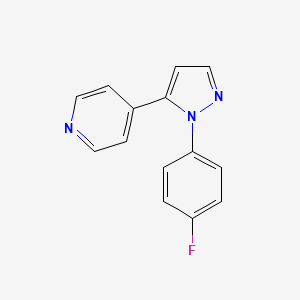
![8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B596871.png)
